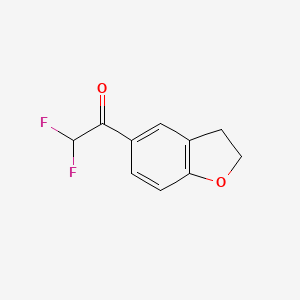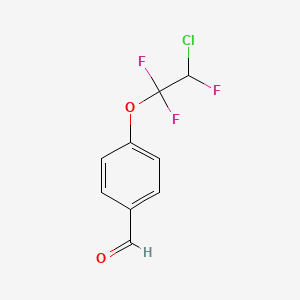![molecular formula C5H4BF3O2S B13572884 [2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
[2-(Trifluoromethyl)thiophen-3-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Trifluoromethyl)thiophen-3-yl]boronic acid: is an organoboron compound that features a thiophene ring substituted with a trifluoromethyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)thiophen-3-yl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where a halogenated thiophene derivative reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium complex (e.g., Pd(PPh3)4)
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to 80°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving [2-(Trifluoromethyl)thiophen-3-yl]boronic acid. It couples with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: The trifluoromethyl group can undergo reduction under specific conditions to form a methyl group.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Alcohols: Formed from oxidation of the boronic acid group.
Methyl-Substituted Thiophenes: Formed from reduction of the trifluoromethyl group.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.
Biology:
Drug Discovery: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine:
Diagnostic Agents: Can be used in the synthesis of compounds for medical imaging and diagnostics.
Industry:
Materials Science: Utilized in the development of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of [2-(Trifluoromethyl)thiophen-3-yl]boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
類似化合物との比較
Thiophene-2-boronic acid: Lacks the trifluoromethyl group, making it less electron-withdrawing.
3-(Trifluoromethyl)phenylboronic acid: Contains a phenyl ring instead of a thiophene ring.
4-(Trifluoromethyl)phenylboronic acid: Similar to 3-(Trifluoromethyl)phenylboronic acid but with the trifluoromethyl group in a different position.
Uniqueness:
Electron-Withdrawing Effect: The trifluoromethyl group significantly increases the electron-withdrawing nature of the compound, enhancing its reactivity in certain reactions.
Thiophene Ring: The presence of the thiophene ring imparts unique electronic properties compared to phenyl rings.
特性
分子式 |
C5H4BF3O2S |
|---|---|
分子量 |
195.96 g/mol |
IUPAC名 |
[2-(trifluoromethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)4-3(6(10)11)1-2-12-4/h1-2,10-11H |
InChIキー |
XHVQDHCBDZZDRR-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(SC=C1)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




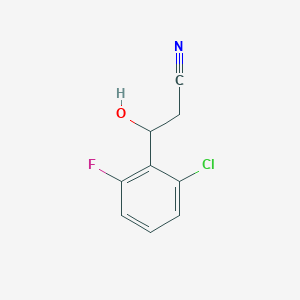
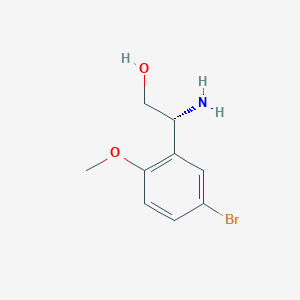
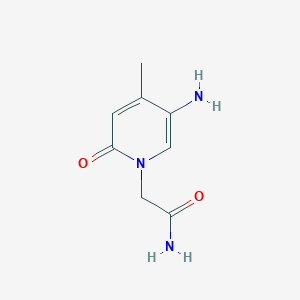
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
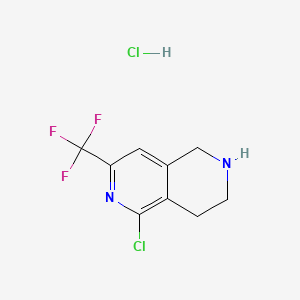
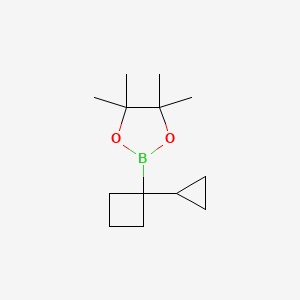
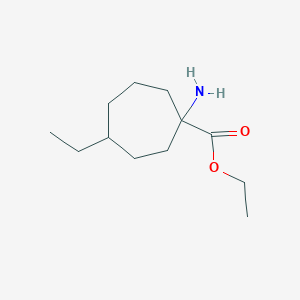
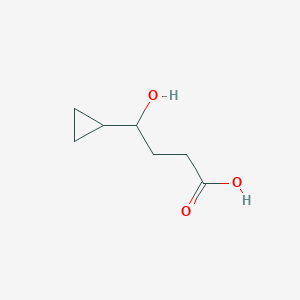
![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
